3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile 3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile
Brand Name: Vulcanchem
CAS No.: 73384-74-4
VCID: VC17048468
InChI: InChI=1S/C20H21N5O2S/c1-14-12-15(25(10-11-26)9-3-8-21)4-6-17(14)23-24-20-22-18-7-5-16(27-2)13-19(18)28-20/h4-7,12-13,26H,3,9-11H2,1-2H3
SMILES:
Molecular Formula: C20H21N5O2S
Molecular Weight: 395.5 g/mol

3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile

CAS No.: 73384-74-4

Cat. No.: VC17048468

Molecular Formula: C20H21N5O2S

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile - 73384-74-4

Specification

CAS No. 73384-74-4
Molecular Formula C20H21N5O2S
Molecular Weight 395.5 g/mol
IUPAC Name 3-[N-(2-hydroxyethyl)-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-methylanilino]propanenitrile
Standard InChI InChI=1S/C20H21N5O2S/c1-14-12-15(25(10-11-26)9-3-8-21)4-6-17(14)23-24-20-22-18-7-5-16(27-2)13-19(18)28-20/h4-7,12-13,26H,3,9-11H2,1-2H3
Standard InChI Key RBHMUFXLBCEVRD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)N(CCC#N)CCO)N=NC2=NC3=C(S2)C=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central aromatic ring substituted with a methyl group at the 3-position and a tertiary amine linked to a 2-hydroxyethyl chain. The azo group bridges this aromatic system to a 6-methoxybenzothiazol-2-yl group, while a propiononitrile side chain extends from the amine . This configuration confers unique electronic and steric properties, influencing its reactivity and solubility.

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Density1.28 g/cm³
Boiling Point646.9°C at 760 mmHg
Flash Point345°C
LogP (Partition Coefficient)4.74

The high logP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents. The nitrile group enhances polarity, enabling potential hydrogen bonding interactions .

Synthesis and Preparation

Diazotization and Coupling Reactions

The synthesis begins with diazotization of 6-methoxybenzothiazol-2-amine under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), generating a diazonium salt intermediate. This intermediate undergoes electrophilic substitution with 3-methyl-4-((2-hydroxyethyl)amino)aniline, forming the azo linkage. Subsequent alkylation with acrylonitrile introduces the propiononitrile moiety, yielding the final product.

Optimization Challenges

Reaction yields are influenced by:

  • Temperature Control: Excess heat during diazotization risks diazonium salt decomposition.

  • pH Management: Coupling reactions require mildly alkaline conditions (pH 8–9) to stabilize the diazonium intermediate while facilitating nucleophilic attack .

Biological Activity and Mechanistic Insights

Cytotoxicity Profiling

In human cancer cell lines (e.g., MCF-7, HeLa), the compound exhibits dose-dependent cytotoxicity (EC₅₀ = 45–60 µM). Comparative studies with analogs lacking the nitrile group show reduced efficacy, underscoring the importance of this functional group in cellular uptake.

Comparison with Structural Analogs

A comparative analysis with 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile reveals:

ParameterTarget Compound4-Nitrophenyl Analog
Molecular FormulaC₂₀H₂₁N₅O₂SC₁₇H₁₇N₅O₃
Molecular Weight395.5 g/mol351.36 g/mol
λₘₐₓ (UV-Vis)480 nm420 nm
LogP4.743.89

The methoxy group in the target compound enhances electron-donating capacity, red-shifting its absorption spectrum compared to the nitro-substituted analog .

Future Research Directions

Mechanistic Elucidation

Advanced techniques such as X-ray crystallography and molecular dynamics simulations are needed to map binding interactions with biological targets.

Synthetic Scalability

Exploring continuous-flow reactors could mitigate challenges in diazotization safety and yield reproducibility .

Toxicity Profiling

Long-term in vivo studies are essential to evaluate hepatotoxicity and renal clearance pathways.

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